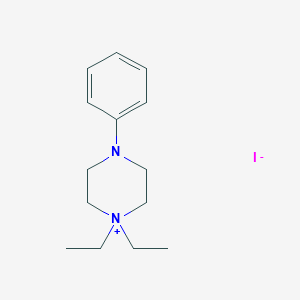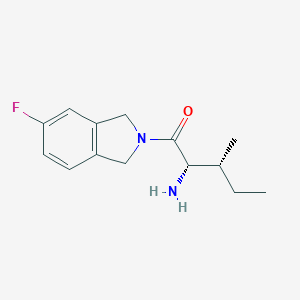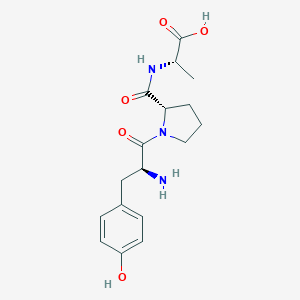
Dab-boro-Nle
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-((S)-2,4-diaminobutanamido)pentylboronic acid is a compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in various chemical and biological applications. This particular compound is notable for its role as a selective and potent inhibitor of dipeptidyl peptidase 7 (DPP7), with significant implications in biological research and potential therapeutic applications.
Preparation Methods
The synthesis of ®-1-((S)-2,4-diaminobutanamido)pentylboronic acid involves several steps, typically starting from commercially available starting materials. One common synthetic route includes the use of threonine or allo-threonine as starting materials, followed by a series of reactions to introduce the boronic acid moiety and the diamino butanamido group. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions . Industrial production methods would likely scale up these laboratory procedures, optimizing for yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
®-1-((S)-2,4-diaminobutanamido)pentylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the boronic acid group.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. .
Scientific Research Applications
®-1-((S)-2,4-diaminobutanamido)pentylboronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to inhibit DPP7 makes it valuable in studying protease activity and related biological processes.
Medicine: Its potential therapeutic applications include the development of drugs targeting protease-related diseases.
Industry: The compound’s unique chemical properties make it useful in the development of materials with specific functionalities, such as sensors and catalysts
Mechanism of Action
The mechanism of action of ®-1-((S)-2,4-diaminobutanamido)pentylboronic acid involves its interaction with the active site of DPP7. The boronic acid group forms a reversible covalent bond with the serine residue in the active site of the enzyme, inhibiting its activity. This interaction disrupts the enzyme’s ability to cleave peptide bonds, thereby modulating various biological pathways.
Comparison with Similar Compounds
®-1-((S)-2,4-diaminobutanamido)pentylboronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and 3-formylphenylboronic acid. While these compounds share the boronic acid functional group, they differ in their specific structures and biological activities. For example, phenylboronic acid is commonly used in the development of sensors and diagnostic tools, whereas 3-formylphenylboronic acid has applications in organic synthesis and medicinal chemistry . The unique structure of ®-1-((S)-2,4-diaminobutanamido)pentylboronic acid, with its specific arrangement of functional groups, gives it distinct properties and applications, particularly in the inhibition of DPP7.
Properties
Molecular Formula |
C9H22BN3O3 |
|---|---|
Molecular Weight |
231.1 g/mol |
IUPAC Name |
[(1R)-1-[[(2S)-2,4-diaminobutanoyl]amino]pentyl]boronic acid |
InChI |
InChI=1S/C9H22BN3O3/c1-2-3-4-8(10(15)16)13-9(14)7(12)5-6-11/h7-8,15-16H,2-6,11-12H2,1H3,(H,13,14)/t7-,8-/m0/s1 |
InChI Key |
JAXKDVVQQUKJKR-YUMQZZPRSA-N |
SMILES |
CCCC[C@@H](B(O)O)NC([C@@H](N)CCN)=O |
Isomeric SMILES |
B([C@H](CCCC)NC(=O)[C@H](CCN)N)(O)O |
Canonical SMILES |
B(C(CCCC)NC(=O)C(CCN)N)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dab-boro-Nle; DabboroNle; Dab boro Nle |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2alpha-[(3E)-4,8-Dimethyl-3,7-nonadienyl]-2,3beta-dimethyl-7-hydroxy-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B525066.png)
![4-[5-[5-(4-Carbamimidoylphenyl)thiophen-2-yl]thiophen-2-yl]benzenecarboximidamide](/img/structure/B525076.png)
![N'-methoxy-6-[5-[4-[(E)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]pyridine-3-carboximidamide](/img/structure/B525083.png)
![N-[3-(4-fluorophenoxy)propyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B525192.png)




![1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]piperidine](/img/structure/B526374.png)


![3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1h-benzimidazol-2-yl]methoxy}benzoic acid](/img/structure/B526671.png)

![5-phenyl-N'-[(E)-3-quinolin-8-ylprop-2-enoyl]-1,2-oxazole-3-carbohydrazide](/img/structure/B527095.png)
